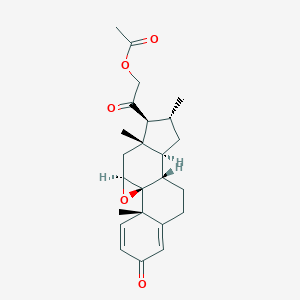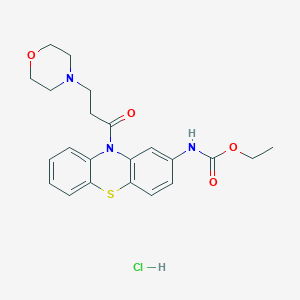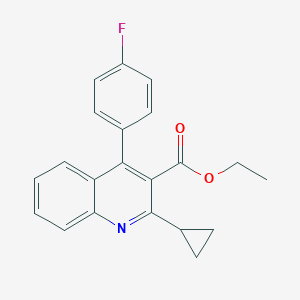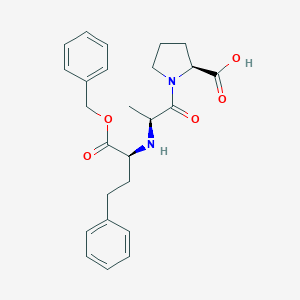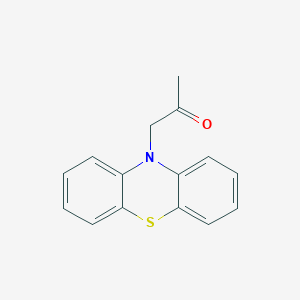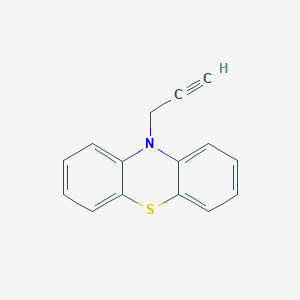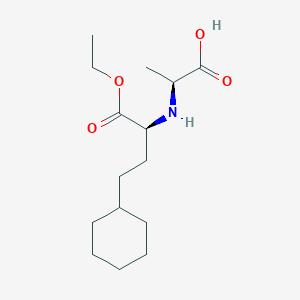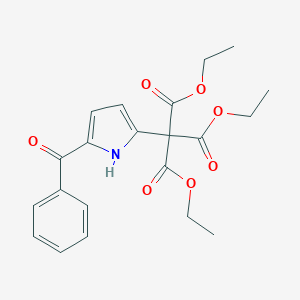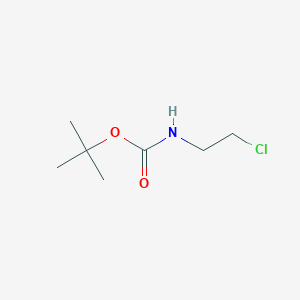![molecular formula C11H11NO B130549 [4-(1H-Pyrrol-1-yl)phenyl]methanol CAS No. 143426-51-1](/img/structure/B130549.png)
[4-(1H-Pyrrol-1-yl)phenyl]methanol
カタログ番号 B130549
CAS番号:
143426-51-1
分子量: 173.21 g/mol
InChIキー: LQQQPLUFBVYLRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(1H-Pyrrol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C11H11NO . It is also known by other names such as (4-pyrrol-1-ylphenyl)methanol and 4- (1H-Pyrrol-1-yl)benzyl alcohol .
Molecular Structure Analysis
The molecular weight of “[4-(1H-Pyrrol-1-yl)phenyl]methanol” is 173.21 g/mol . The InChIKey, a unique identifier for the compound, is LQQQPLUFBVYLRE-UHFFFAOYSA-N . The compound has a rotatable bond count of 2 .Physical And Chemical Properties Analysis
“[4-(1H-Pyrrol-1-yl)phenyl]methanol” has a molecular weight of 173.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 173.084063974 g/mol . The topological polar surface area is 25.2 Ų .科学的研究の応用
Synthesis Methods and Derivatives
- One-Pot Synthesis: Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for pyrrole derivatives using acetophenone and trimethylacetaldehyde, which is economical for the synthesis of pyrrole derivatives with good yields (Kaur & Kumar, 2018).
- Antimicrobial Activity: Kumar et al. (2012) synthesized a series of pyridin-4-yl)methanone derivatives that showed significant antimicrobial activity, highlighting the potential of pyrrole derivatives in developing new antimicrobial agents (Kumar et al., 2012).
- Manganese Dioxide Promoted Cyclization: Aiello, Garofalo, and Grande (2010) reported the preparation of 9H-pyrrolo[1,2-a]indol-9-ones via sequential oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanols promoted by active manganese dioxide, offering a mild approach for synthesizing pyrrolo[1,2-a]indol derivatives (Aiello et al., 2010).
Chemical Transformations and Structural Analysis
- Reduction of Acylpyrroles: Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, contributing to the synthesis of novel pyrrolo[1,2-b]cinnolin-10-one derivatives, expanding the chemical versatility of pyrrole derivatives (Kimbaris & Varvounis, 2000).
- Urea Synthesis: Sarantou and Varvounis (2022) demonstrated methods for synthesizing 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea from [2-(1H-pyrrol-1-yl)phenyl]methanones, showing the potential for producing functionalized urea derivatives (Sarantou & Varvounis, 2022).
- Crystal Structure Analysis: Yang, Feng, and Yin (2018) analyzed the crystal structure of a pyrrole derivative, contributing to a deeper understanding of the molecular interactions and structural characteristics of these compounds (Yang, Feng, & Yin, 2018).
Potential Therapeutic Applications
- Aldose Reductase Inhibitor Preparation: Kontonikas et al. (2019) improved the preparation methodology for an active and selective aldose reductase inhibitor, showcasing the therapeutic relevance of pyrrole derivatives (Kontonikas et al., 2019).
Novel Compound Synthesis
- Synthesis of Novel Pyrazoline Derivatives: Ravula et al. (2016) synthesized novel pyrazoline derivatives for potential anti-inflammatory and antibacterial applications, demonstrating the broad applicability of pyrrole-based compounds (Ravula et al., 2016).
Safety And Hazards
特性
IUPAC Name |
(4-pyrrol-1-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-8,13H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQPLUFBVYLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344785 |
Source


|
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-Pyrrol-1-yl)phenyl]methanol | |
CAS RN |
143426-51-1 |
Source


|
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(4-Bromo-2,6-difluorophenyl)acetonitrile
537033-52-6
2-(4-Chloro-2,6-difluorophenyl)acetonitrile
537033-53-7
2-(2,4-Dibromo-6-fluorophenyl)acetonitrile
497181-24-5

![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)
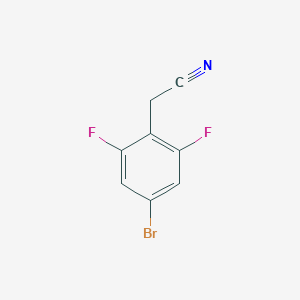
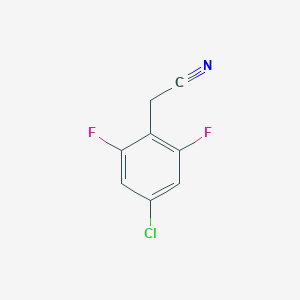
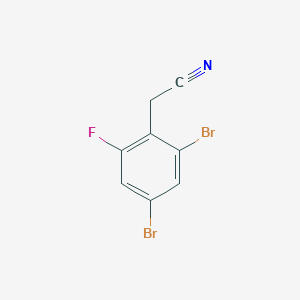
![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
